molecular formula C6H4F3N B14249731 N,N,4-trifluoroaniline CAS No. 204757-18-6

N,N,4-trifluoroaniline

Cat. No.: B14249731
CAS No.: 204757-18-6
M. Wt: 147.10 g/mol
InChI Key: QVQSKRXVDYFFQY-UHFFFAOYSA-N
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Description

N,N,4-Trifluoroaniline is an organic compound with the molecular formula C6H4F3N It is a derivative of aniline, where three hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,4-Trifluoroaniline can be synthesized through several methods. One common approach involves the high-pressure synthesis of tetrafluorobenzene in the presence of a solvent and liquid ammonia . Another method includes the fluorination of benzene to produce pentafluorobenzene, which is then used to obtain tetrafluorobenzene as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced chemical processes to ensure high yield and purity. The process typically includes multiple steps such as nitration, fluoridation, and hydrogenation, followed by purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trifluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, nitro compounds, and substituted anilines .

Scientific Research Applications

N,N,4-Trifluoroaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which N,N,4-trifluoroaniline exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, affecting their activity and leading to changes in metabolic pathways. Additionally, its fluorinated structure allows it to interact with biological membranes, altering their properties and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trifluoroaniline
  • 3,4,5-Trifluoroaniline
  • 2,4,6-Trifluoroaniline

Uniqueness

N,N,4-Trifluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other trifluoroaniline isomers, it exhibits different reactivity and interaction with biological systems, making it valuable for specific applications in research and industry .

Properties

CAS No.

204757-18-6

Molecular Formula

C6H4F3N

Molecular Weight

147.10 g/mol

IUPAC Name

N,N,4-trifluoroaniline

InChI

InChI=1S/C6H4F3N/c7-5-1-3-6(4-2-5)10(8)9/h1-4H

InChI Key

QVQSKRXVDYFFQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(F)F)F

Origin of Product

United States

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